5-Nitro-2-phenylbenzo[d][1,3]dioxole
Description
5-Nitro-2-phenylbenzo[d][1,3]dioxole is a nitro-substituted benzodioxole derivative characterized by a fused 1,3-dioxole ring system with a nitro (-NO₂) group at the 5-position and a phenyl group at the 2-position. This compound belongs to a class of di-oxygen-containing aryl compounds, which are notable for their versatility in synthetic chemistry and biological applications.
Synthetically, benzodioxole derivatives often participate in radical-mediated reactions. For example, 5-nitrobenzo[d][1,3]dioxole undergoes reactions with nitroarenes to form N-substituted pyrroles in high yields (94%) under optimized conditions, suggesting efficient radical/radical anion intermediate pathways .
Properties
CAS No. |
65766-67-8 |
|---|---|
Molecular Formula |
C13H9NO4 |
Molecular Weight |
243.21 g/mol |
IUPAC Name |
5-nitro-2-phenyl-1,3-benzodioxole |
InChI |
InChI=1S/C13H9NO4/c15-14(16)10-6-7-11-12(8-10)18-13(17-11)9-4-2-1-3-5-9/h1-8,13H |
InChI Key |
QFNFYACVAFGVLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2OC3=C(O2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-phenylbenzo[d][1,3]dioxole typically involves the nitration of 2-phenylbenzo[d][1,3]dioxole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:
- Dissolve 2-phenylbenzo[d][1,3]dioxole in concentrated sulfuric acid.
- Slowly add concentrated nitric acid to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture for several hours at room temperature.
- Pour the reaction mixture into ice-cold water to precipitate the product.
- Filter and wash the precipitate with water to obtain this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Reactivity
Key structural analogues of 5-nitro-2-phenylbenzo[d][1,3]dioxole include:
- Substituent Effects on Reactivity : The position and electronic nature of substituents critically influence reactivity. For instance, 5-nitrobenzo[d][1,3]dioxole achieves high yields in pyrrole formation due to the nitro group’s electron-withdrawing effect, stabilizing radical intermediates . In contrast, para-iodo-substituted nitroarenes exhibit slightly lower yields (92%) due to competing dehalogenation pathways .
- Synthetic Yields : The Ni-catalyzed synthesis of 5-(4-methylphenethyl)benzo[d][1,3]dioxole achieves 75% yield , whereas nitro-substituted analogues like 5-nitrobenzo[d][1,3]dioxole achieve higher yields (94%) under radical-mediated conditions .
Physical and Chemical Properties
- Stability : Nitro-containing benzodioxoles like this compound may exhibit instability under basic or reducing conditions. For example, SnCl₂·2H₂O-mediated reduction of nitro compounds to diamines requires careful pH control to prevent decomposition .
- Structural Similarity : 5-Methyl-6-nitrobenzo[d][1,3]dioxole (similarity score 0.93) shares nearly identical core features with the target compound but differs in substituent positions, which may alter solubility and reactivity .
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